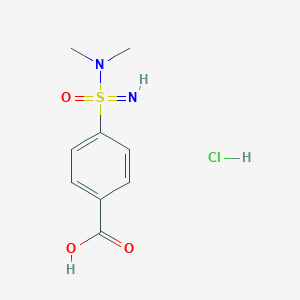

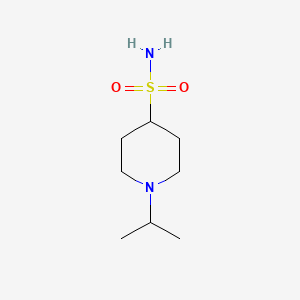

1-Propan-2-ylpiperidine-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Propan-2-ylpiperidine-4-sulfonamide, also known as S 32212, is a compound used in scientific research as a selective antagonist for the 5-HT6 receptor. The 5-HT6 receptor is a subtype of serotonin receptor found primarily in the brain, and is involved in various physiological processes such as learning, memory, and mood regulation. The discovery of S 32212 has been instrumental in the study of the 5-HT6 receptor and its potential therapeutic applications.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Sulfonamide compounds, including those structurally similar to 1-Propan-2-ylpiperidine-4-sulfonamide, have been extensively studied for their medicinal properties. They play a crucial role in the development of various pharmacological agents due to their broad spectrum of activity. For example, sulfonamide derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), offering therapeutic potentials in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997). Additionally, sulfonamides have been utilized in designing anticancer and antiviral agents, indicating their significant contributions to drug discovery and development (Scozzafava et al., 2003).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, sulfonamide compounds are explored for their roles in detecting and analyzing contaminants in food and environmental samples. For instance, a method has been developed to detect sulfonamide residues in chicken meat and eggs using high-performance liquid chromatography, emphasizing the importance of monitoring antibiotic residues in food products (Premarathne et al., 2017).

Chemical Industry Applications

Sulfonamides serve as key intermediates in the synthesis of complex molecules due to their chemical versatility. Research has shown the synthesis and complexation of sulfonamide derivatives with metal ions, illustrating their potential applications in creating biologically active compounds and catalysts for industrial processes (Orie et al., 2021).

Mécanisme D'action

Target of Action

1-Propan-2-ylpiperidine-4-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including 1-Propan-2-ylpiperidine-4-sulfonamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and compete for the active site. By binding to the enzyme, they prevent the incorporation of PABA into the folic acid molecule, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the production of nucleotides, which are essential components of DNA and RNA. This disruption affects the bacterial cell’s ability to replicate and proliferate, leading to a bacteriostatic effect . The affected bacteria are then unable to grow and reproduce, which helps to control the bacterial infection.

Pharmacokinetics

High levels are achieved in pleural, peritoneal, synovial, and ocular fluids . Most sulfonamides are readily absorbed orally, but parenteral administration can be difficult due to the highly alkaline and irritating nature of soluble sulfonamide salts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Propan-2-ylpiperidine-4-sulfonamide. For instance, sulfonamides have been found to be resistant to biodegradation, leading to long residence times in both water and soil matrices . This persistence in the environment could potentially lead to the development of bacterial resistance to sulfonamides . Furthermore, factors such as pH, temperature, and the presence of other substances can affect the solubility and therefore the bioavailability of the compound.

Propriétés

IUPAC Name |

1-propan-2-ylpiperidine-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-7(2)10-5-3-8(4-6-10)13(9,11)12/h7-8H,3-6H2,1-2H3,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSSXGAVIFGQMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propan-2-ylpiperidine-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2994128.png)

![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2994129.png)

![4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide](/img/structure/B2994132.png)

![4,4,4-Trifluoro-3-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B2994138.png)